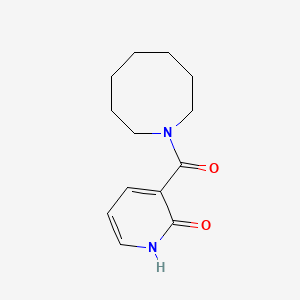

3-(azocane-1-carbonyl)-1H-pyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azocane-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-11(7-6-8-14-12)13(17)15-9-4-2-1-3-5-10-15/h6-8H,1-5,9-10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLZTMKMAAEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-(azocane-1-carbonyl)-1H-pyridin-2-one is predicted to exhibit distinct signals corresponding to the protons of the pyridin-2-one ring and the azocane (B75157) moiety.

The protons on the pyridin-2-one ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.5 ppm. chemicalbook.comchemicalbook.com The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the amide nitrogen. The proton at the C6 position, adjacent to the nitrogen, is anticipated to be the most deshielded, appearing at the lowest field. The protons at the C4 and C5 positions would likely appear as a complex multiplet due to spin-spin coupling. chemicalbook.comnih.gov The N-H proton of the pyridinone ring is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, typically appearing downfield. chemicalbook.com

The protons of the azocane ring, a saturated heterocyclic system, will be found in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group (C2' and C8' of the azocane ring) are expected to be deshielded and appear around 3.5-4.0 ppm due to the inductive effect of the carbonyl. pdx.edulibretexts.org The other methylene protons of the azocane ring would likely resonate as a series of overlapping multiplets in the range of 1.3-2.0 ppm. ipb.ptyoutube.com

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridinone N-H | 10.0 - 13.0 | br s | - |

| Pyridinone H-6 | 7.5 - 7.8 | dd | ~2.5, ~6.5 |

| Pyridinone H-4 | 7.3 - 7.5 | dd | ~6.5, ~7.0 |

| Pyridinone H-5 | 6.2 - 6.4 | t | ~6.5 |

| Azocane CH₂ (adjacent to C=O) | 3.6 - 3.9 | t | ~6.0 |

| Azocane CH₂ | 1.5 - 1.9 | m | - |

Note: Predicted values are based on data from analogous structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Compound's Carbon Skeleton

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbonyl carbons, the four carbons of the pyridinone ring, and the seven carbons of the azocane ring.

The carbonyl carbon of the pyridin-2-one ring is expected to resonate at approximately 160-165 ppm. nih.govacs.org The second carbonyl carbon, belonging to the amide linkage with the azocane ring, is predicted to be further downfield, likely in the 165-170 ppm range. ucl.ac.uk The olefinic carbons of the pyridinone ring would appear between 105 and 145 ppm. nih.govacs.org The carbon atom at C3, bearing the carbonyl substituent, would be significantly downfield compared to the other ring carbons.

The carbons of the azocane ring are expected in the aliphatic region of the spectrum. The carbons adjacent to the amide nitrogen (C2' and C8') will be the most deshielded of the ring carbons, likely appearing in the range of 40-50 ppm. The remaining five methylene carbons of the azocane ring are predicted to resonate between 20 and 35 ppm. ipb.ptucl.ac.uk

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridinone C=O | 162.0 - 165.0 |

| Azocane C=O | 168.0 - 172.0 |

| Pyridinone C-6 | 140.0 - 142.0 |

| Pyridinone C-4 | 135.0 - 138.0 |

| Pyridinone C-3 | 125.0 - 128.0 |

| Pyridinone C-5 | 106.0 - 109.0 |

| Azocane C (adjacent to N) | 45.0 - 50.0 |

| Azocane C | 25.0 - 30.0 |

Note: Predicted values are based on data from analogous structures. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential. ipb.ptsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridin-2-one ring (H-4, H-5, and H-6), confirming their relative positions. It would also show correlations between adjacent methylene groups within the azocane ring, helping to trace the connectivity of this seven-membered ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. ustc.edu.cncolumbia.edumagritek.com Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of the carbon signal based on its attached proton's chemical shift. This is invaluable for assigning the carbons of both the pyridinone and azocane rings. columbia.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of Carbonyl and Heterocyclic N-H Stretching Frequencies

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations.

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyridinone ring. uhcl.eduwikipedia.org The broadness is a result of intermolecular hydrogen bonding in the solid state. wikipedia.org

C=O Stretches: The molecule contains two carbonyl groups, which are expected to give rise to two distinct, strong absorption bands. The carbonyl of the cyclic amide (lactam) in the pyridinone ring is predicted to appear around 1650-1670 cm⁻¹. uhcl.eduyoutube.com The carbonyl of the tertiary amide linking the pyridinone to the azocane ring is expected at a slightly different frequency, likely in the range of 1630-1660 cm⁻¹. almerja.com The exact positions can be influenced by conjugation and ring strain. youtube.comyoutube.com

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyridinone) | 3100 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Lactam) | 1650 - 1670 | Strong |

| C=O Stretch (Amide) | 1630 - 1660 | Strong |

| C=C/C=N Stretch | 1550 - 1620 | Medium-Strong |

| N-H Bend | 1500 - 1550 | Medium |

Note: Predicted values are based on data from analogous structures. Actual values may vary.

Raman Spectroscopy (if applicable to the compound's structure)

Raman spectroscopy provides complementary information to IR spectroscopy. cdnsciencepub.comcardiff.ac.uk While the highly polar C=O and N-H bonds will show strong IR signals, the less polar C=C and C-C bonds of the aromatic and heterocyclic rings are expected to be more intense in the Raman spectrum. researchgate.netresearchgate.net

The symmetric stretching vibrations of the pyridinone ring would likely produce strong Raman signals. The C=C double bond stretches within the ring are expected to be prominent in the 1550-1620 cm⁻¹ region. cdnsciencepub.com The breathing modes of the ring system, which involve the concerted expansion and contraction of the ring, typically give rise to sharp and intense Raman bands at lower frequencies. researchgate.net The aliphatic C-H stretching and bending vibrations of the azocane ring would also be observable. The carbonyl stretches, while strong in the IR, would likely be weaker in the Raman spectrum. researchgate.net

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

No specific experimental mass spectrometry data, including accurate molecular mass determination or fragmentation pattern analysis, for this compound has been found in a review of available scientific literature.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Detailed electronic absorption (UV-Vis) spectroscopy data, which is essential for the characterization of the chromophoric system within this compound, is not available in published research.

X-ray Diffraction (XRD) for Single-Crystal Solid-State Structural Determination

Following a comprehensive search of available scientific literature, no specific computational chemistry investigations for the compound This compound were found. The requested detailed analysis, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, Natural Bond Orbital (NBO) analysis, and predicted spectroscopic parameters, is not present in the accessible research.

As a result, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified compound and outline. The creation of such an article would require fabricating data, which would violate the principles of accuracy and reliance on factual information.

Should published research on the computational chemistry of "this compound" become available, the requested article could then be generated.

Computational Chemistry Investigations of 3 Azocane 1 Carbonyl 1h Pyridin 2 One

Conformational Analysis and Molecular Dynamics

Exploration of Potential Energy Surfaces (PES) for Conformational Landscapes, particularly of the Azocane (B75157) Ring

The conformational landscape of 3-(azocane-1-carbonyl)-1H-pyridin-2-one is critical to understanding its molecular behavior and interactions. The eight-membered azocane ring, in particular, possesses significant flexibility, leading to a complex potential energy surface (PES) with numerous local energy minima. Computational methods, such as density functional theory (DFT), are employed to systematically explore this landscape.

The process involves identifying various possible conformations, or "puckers," of the azocane ring, such as boat-chair, twist-boat, and crown shapes. The geometry of each trial structure is then optimized to locate the nearest local minimum on the PES. scispace.com Studies on similar cyclic structures, like the five-membered ring in proline, have shown that even smaller rings have considerable puckering, which is accurately predicted by computational models that include polarization functions in the basis set. scispace.com For the larger and more flexible azocane ring, a thorough PES scan is essential to identify all energetically accessible conformers.

The relative energies of these conformers determine their population distribution at a given temperature. The stability of each conformer is influenced by a variety of factors, including torsional strain, transannular interactions, and the potential for intramolecular hydrogen bonding. In the case of this compound, interactions between the azocane ring and the pyridin-2-one substituent can further influence conformational preference. The results of such an analysis are typically presented as a table of low-energy conformers and their corresponding relative energies.

Table 1: Hypothetical Relative Energies of Azocane Ring Conformations (Note: This data is illustrative and represents typical outputs of a PES scan.)

| Conformer | Relative Energy (kcal/mol) ↕ | Key Dihedral Angles (°) |

|---|---|---|

| Boat-Chair (BC) | 0.00 | C1-N-C2-C3: 65, N-C2-C3-C4: -110 |

| Twist-Chair-Chair (TCC) | 1.25 | C1-N-C2-C3: 50, N-C2-C3-C4: -85 |

| Twist-Boat-Chair (TBC) | 2.10 | C1-N-C2-C3: -70, N-C2-C3-C4: 120 |

| Crown | 4.50 | C1-N-C2-C3: 95, N-C2-C3-C4: 95 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While PES scans identify static, low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, revealing how the compound flexes, vibrates, and transitions between different conformations in a simulated environment, such as water. nih.gov

For this compound, MD simulations would be crucial for understanding the flexibility of the azocane ring and the rotational freedom around the amide bond connecting it to the pyridin-2-one core. The simulations can track key metrics like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most mobile.

MD simulations are particularly valuable for assessing the stability of a ligand when bound to a biological target. nih.gov By simulating the ligand-protein complex, researchers can observe whether the ligand remains stably in its binding pocket or undergoes significant conformational changes that might lead to its dissociation. These simulations reveal that minor conformational changes and fluctuations are indicative of good stability within a binding site. nih.gov

Molecular Modeling and Docking Studies

Theoretical Prediction of Binding Modes with Model Receptors (e.g., protein active sites)

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it interacts with a target receptor, typically a protein. mdpi.com For this compound, docking studies would be performed to generate plausible binding hypotheses with various protein targets. The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate and rank different poses based on their predicted binding affinity. nih.gov

The binding mode is determined by a combination of steric fit and intermolecular interactions. Docking algorithms explore various conformations of the ligand and orientations within the active site to find the most energetically favorable complex. mdpi.com Studies on related pyridine (B92270) derivatives show that these molecules can act as inhibitors by blocking the substrate-binding site through direct interactions with critical amino acids. ekb.egresearchgate.net The final output of a docking study is a set of predicted binding poses, each with a corresponding score that estimates the strength of the interaction.

Table 2: Hypothetical Docking Results for this compound (Note: This data is illustrative, showing typical outputs for docking against different model protein kinases.)

| Model Receptor Target | Docking Score (kcal/mol) ↕ | Predicted Binding Affinity (Ki, est.) |

|---|---|---|

| Protein Kinase A (PKA) | -8.5 | 550 nM |

| Cyclooxygenase-2 (COX-2) | -7.9 | 1.5 µM |

| c-Met Kinase | -9.2 | 180 nM |

| Carbonic Anhydrase II | -7.1 | 5.2 µM |

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking) within Binding Pockets

Once a plausible binding mode is predicted, a detailed analysis of the non-covalent interactions between the ligand and the receptor is performed. These interactions are the foundation of molecular recognition and binding affinity. mdpi.com For this compound, several key interactions would be expected:

Hydrogen Bonding: The pyridin-2-one moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The amide carbonyl oxygen also serves as a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone in a protein's active site. nih.gov

Pi-Interactions: The aromatic pyridin-2-one ring can participate in pi-pi stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com Cation-pi interactions with positively charged residues like lysine (B10760008) or arginine are also possible.

Hydrophobic Interactions: The large, flexible azocane ring is primarily aliphatic and can form favorable hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within the binding pocket. nih.gov

The combination and geometry of these interactions dictate the specificity and strength of the binding. mdpi.com

Table 3: Hypothetical Non-Covalent Interactions for this compound in a Model Kinase Active Site (Note: This data is illustrative of a typical interaction analysis from a docking study.)

Filter by Interaction Type:

| Ligand Moiety | Interaction Type | Receptor Amino Acid | Distance (Å) |

|---|---|---|---|

| Pyridin-2-one N-H | Hydrogen Bond | Glu121 (Backbone C=O) | 2.9 |

| Pyridin-2-one C=O | Hydrogen Bond | Lys72 (Side Chain NH3+) | 3.1 |

| Pyridin-2-one Ring | Pi-Pi Stacking | Phe183 | 3.8 |

| Azocane Ring | Hydrophobic | Val55, Leu135, Ile150 | N/A |

| Amide C=O | Hydrogen Bond | Ser123 (Side Chain OH) | 3.0 |

Computational Assessment of Ligand Efficiency and Lipophilic Efficiency in Theoretical Binding Scenarios

In drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics are used to relate a compound's potency to its physicochemical properties. nih.gov Two key metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). wikipedia.org

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated as: LE = (1.37 * pIC50) / HA LE helps identify small molecules that have strong binding interactions relative to their size.

Lipophilic Efficiency (LLE or LiPE): This metric relates potency to lipophilicity (logP or logD). wikipedia.org It is calculated as: LLE = pIC50 - logP A higher LLE value (typically >5) is desirable, as it indicates that the compound achieves its potency through specific, favorable interactions rather than just by being greasy or lipophilic, which can lead to poor solubility and non-specific binding. researchgate.netcore.ac.uk

To assess these metrics for this compound, one would need a measured or predicted binding affinity (e.g., pIC50 from the docking study) and a calculated logP value.

Table 4: Hypothetical Efficiency Metrics for this compound (Note: These calculations are based on hypothetical values for the c-Met Kinase binding scenario from Table 2.)

| Parameter | Value | Source/Note |

|---|---|---|

| Molecular Formula | C13H16N2O2 | - |

| Heavy Atom Count (HA) | 17 | - |

| Hypothetical pIC50 | 6.74 | Derived from Ki of 180 nM for c-Met Kinase |

| Calculated logP (cLogP) | 1.85 | Hypothetical value from software prediction |

| Ligand Efficiency (LE) | 0.54 | (1.37 * 6.74) / 17 |

| Lipophilic Efficiency (LLE) | 4.89 | 6.74 - 1.85 |

Analytical Chemistry Approaches for Compound Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products that may be present in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of non-volatile compounds like 3-(azocane-1-carbonyl)-1H-pyridin-2-one. A reversed-phase HPLC method is typically employed for pyridinone derivatives. nih.govresearchgate.net

Purity Assessment: The purity of the compound is determined by injecting a solution of the sample into the HPLC system and observing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting standard solutions of the compound at known concentrations and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

A typical HPLC method for a pyridinone derivative might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.gov The pH of the buffer can be adjusted to optimize the separation. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 298 nm |

| Retention Time | Approximately 5.8 min |

Gas Chromatography (GC) for Volatile Impurities or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the relatively low volatility of this compound, direct GC analysis is challenging. The high boiling point and potential for thermal degradation in the GC injector and column necessitate a derivatization step to increase its volatility and thermal stability. nih.gov

A common derivatization technique for compounds containing amide and hydroxyl (in the tautomeric form) groups is silylation. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. researchgate.net

The resulting TMS-derivatized compound is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any volatile impurities.

Table 2: Postulated GC Parameters for TMS-Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and for the preliminary assessment of sample purity. diva-portal.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, the product, and any by-products. The polarity of the solvent system is critical; a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often a good starting point. diva-portal.org

Spots on the TLC plate are visualized under UV light, as the pyridinone ring is typically UV-active. acs.org Further visualization can be achieved using staining agents like potassium permanganate (B83412) or iodine vapor, which react with the compounds to produce colored spots. acs.orgresearchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. youtube.com

Table 3: Typical TLC System for Monitoring the Synthesis of a Pyridinone Carboxamide

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate / Hexane (e.g., 70:30 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

| Expected Rf | Product: ~0.4 (less polar starting materials will have higher Rf values) |

Spectroscopic Quantitative Methods

Spectroscopic methods provide a means for the quantitative determination of this compound by measuring its interaction with electromagnetic radiation.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyridinone chromophore in this compound is expected to exhibit strong absorbance in the UV region. diva-portal.org The wavelength of maximum absorbance (λmax) for 2-pyridinone itself is around 293 nm in aqueous solution. wikipedia.org

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a particular wavelength, can be calculated from the slope of the calibration curve. youtube.com

Table 4: Predicted UV-Visible Spectroscopic Data for this compound

| Parameter | Value |

| Solvent | Methanol or Ethanol |

| λmax | Approximately 298 nm |

| Molar Absorptivity (ε) | ~6000 L·mol⁻¹·cm⁻¹ at λmax |

| Linear Range | 0.1 - 25 µg/mL |

Fluorimetric Analysis for Trace Detection

Fluorimetric analysis, or fluorescence spectroscopy, is a highly sensitive technique that can be used for the detection of trace amounts of fluorescent compounds. While not all pyridinone derivatives are fluorescent, some exhibit fluorescence, particularly those with extended conjugation or specific substituents. acs.orgnih.gov The fluorescence properties of this compound would need to be experimentally determined.

If the compound is found to be fluorescent, a method for its quantitative analysis can be developed. This would involve measuring the fluorescence intensity of standard solutions to create a calibration curve. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that indicates the efficiency of the fluorescence process. The technique is particularly useful for detecting very low concentrations of the analyte, often in the parts-per-billion (ppb) range. The excitation and emission wavelengths would need to be optimized to achieve maximum sensitivity. nih.gov

Table 5: Hypothetical Fluorimetric Parameters for this compound (if applicable)

| Parameter | Value |

| Excitation Wavelength (λex) | To be determined experimentally (e.g., ~300 nm) |

| Emission Wavelength (λem) | To be determined experimentally (e.g., ~380 nm) |

| Solvent | Dichloromethane or Acetonitrile |

| Quantum Yield (ΦF) | To be determined experimentally |

| Detection Limit | Potentially in the ng/mL range |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) that constitute a compound. This quantitative data is crucial for confirming the empirical formula of a newly synthesized molecule. The process typically involves the high-temperature combustion of a precisely weighed sample, which converts the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample.

For the compound This compound , the molecular formula is C₁₃H₁₈N₂O₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 66.64% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.75% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.96% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.66% |

| Total | | | | 234.299 | 100.00% |

In a laboratory setting, the experimentally determined mass percentages are compared against these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the proposed empirical and molecular formula, thereby confirming the compound's elemental integrity.

While specific experimental elemental analysis data for this compound is not available in the cited literature, the results for structurally related 3-cyano-2(1H)-pyridone derivatives illustrate the application of this technique. For example, a 2015 study on the synthesis of novel pyridone derivatives reported the following elemental analysis results for the compound 6-(4-Morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (C₂₂H₁₉N₃O₂). orientjchem.org

Table 2: Example Elemental Analysis Data for a Related Pyridone Derivative orientjchem.org

| Element | Calculated Mass % | Found Mass % | Difference % |

|---|---|---|---|

| Carbon (C) | 73.93 | 73.50 | -0.43 |

| Hydrogen (H) | 5.36 | 5.00 | -0.36 |

The close correlation between the calculated and experimentally found values in this example demonstrates the successful synthesis and purification of the target compound and validates its proposed chemical formula. orientjchem.org

Method Validation Parameters for Analytical Procedures (Accuracy, Precision, Robustness, Limits of Detection/Quantification)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scirp.org It is a critical requirement for quality control and is mandated by regulatory bodies like the International Council for Harmonisation (ICH). scirp.org For a quantitative impurity or assay method for this compound, typically using a technique like High-Performance Liquid Chromatography (HPLC), the following parameters must be rigorously evaluated.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. youtube.com It is often determined by analyzing a sample with a known concentration of the analyte (a standard) and expressing the result as a percentage of recovery. scirp.org The ICH Q2(R1) guideline suggests assessing accuracy across a specified range, for instance, by spiking a blank matrix with the analyte at different concentration levels. scirp.org

Table 3: Representative Accuracy Data for an HPLC Method

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| 50% | 50.0 | 49.7 | 99.4 |

| 100% | 100.0 | 100.5 | 100.5 |

Note: Data is representative and modeled after typical validation results for pharmaceutical compounds.

For assay methods, the acceptance criterion for recovery is typically within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. youtube.com It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. chromatographyonline.com

Table 4: Representative Precision Data for an HPLC Method

| Parameter | Concentration (µg/mL) | Measured Area (n=6) | Mean Area | %RSD |

|---|---|---|---|---|

| Repeatability | 100.0 | 1250, 1255, 1248, 1259, 1252, 1245 | 1251.5 | 0.45% |

| Intermediate Precision | ||||

| Analyst 1 / Day 1 | 100.0 | 1251, 1260, 1253, 1247, 1255, 1249 | 1252.5 | 0.41% |

Note: Data is representative. The %RSD for precision studies is generally expected to be not more than 2.0%. chromatographyonline.com

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. For an HPLC method, typical variations include the flow rate, column temperature, and mobile phase composition. scirp.orgresearchgate.net The effect of these changes on parameters like peak retention time, tailing factor, and resolution is observed.

Table 5: Representative Robustness Data for an HPLC Method

| Parameter Varied | Modification | Retention Time (min) | Tailing Factor |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 (from 1.0) | 10.8 | 1.1 |

| 1.1 (from 1.0) | 9.0 | 1.1 | |

| Temperature (°C) | 38 (from 40) | 10.1 | 1.1 |

| 42 (from 40) | 9.9 | 1.1 | |

| Organic Phase (%) | 33 (from 35) | 11.2 | 1.2 |

Note: Data is representative. The method is considered robust if system suitability parameters remain within acceptable limits (e.g., %RSD of results < 2.0%) despite these variations. scirp.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com These limits are crucial for analyzing impurities. A common method for determining LOD and LOQ is based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. sepscience.com

Table 6: Representative LOD and LOQ Data for Impurities by HPLC

| Compound | LOD (µg/mL) | LOQ (µg/mL) | S/N Ratio at LOD | S/N Ratio at LOQ |

|---|---|---|---|---|

| Impurity A | 0.03 | 0.09 | 3.1 | 10.2 |

| Impurity B | 0.05 | 0.15 | 2.9 | 10.5 |

Note: Data is representative and modeled after validation results for impurities in Pirfenidone, a related pyridone compound. scirp.org

Structure Activity Relationship Sar Theoretical Considerations for Pyridinone Azocane Systems

General Principles of Pyridinone SAR

The pyridinone ring is a privileged scaffold in medicinal chemistry, featured in numerous bioactive compounds. rsc.org Its SAR is governed by the electronic properties of the ring, the specific placement of substituents, and its capacity for tautomerism.

Positional Effects of Substituents on the Pyridinone Ring (e.g., C3, C4, C6) on Molecular Interactions

C3-Position: The C3 position, bearing the azocane-carbonyl side chain in the titular compound, is critical. Substituents at this position directly influence the orientation of the side chain. The electronic properties of groups at C3 can affect the acidity of the N-H proton and the electron density of the adjacent carbonyl, impacting hydrogen bond donor and acceptor strengths.

C4-Position: Modifications at the C4 position have been shown to be vital for the activity of some pyridinone derivatives. rsc.org Introducing electron-withdrawing or electron-donating groups at this site can modulate the electronic distribution across the ring system. For instance, an electron-donating group could enhance the hydrogen-bonding capacity of the ring nitrogen in the lactim tautomer, while an electron-withdrawing group would have the opposite effect.

C6-Position: The C6 position is adjacent to the ring nitrogen. Substituents here can exert significant steric and electronic effects. A bulky group at C6 could sterically hinder the interaction of the N-H or N1-substituent with a receptor. nih.gov Electronically, substituents at this ortho-position can strongly influence the basicity of the ring nitrogen and the acidity of the N-H proton through inductive and resonance effects. nih.gov

The following table summarizes the theoretical impact of different substituent types at these key positions.

| Position | Substituent Type | Potential Effect on Molecular Interactions |

| C3 | Electron-Withdrawing Group (EWG) | May increase the acidity of the N-H proton; alters the rotational barrier of the carbonyl linker. |

| Electron-Donating Group (EDG) | May increase the basicity of the carbonyl oxygen; could influence tautomeric equilibrium. | |

| C4 | Electron-Withdrawing Group (EWG) | Decreases electron density across the ring; may act as a hydrogen bond acceptor. |

| Electron-Donating Group (EDG) | Increases electron density; may enhance pi-stacking interactions or hydrogen bonding. researchgate.net | |

| C6 | Electron-Withdrawing Group (EWG) | Decreases basicity of the ring nitrogen; increases acidity of the N-H proton. |

| Bulky Substituent | May introduce steric hindrance, preventing optimal binding or inducing a specific conformation. |

Tautomerism in Pyridinones and its Influence on Molecular Recognition

2-Pyridinone exists in a tautomeric equilibrium with its aromatic alcohol form, 2-hydroxypyridine (B17775). nih.govdrugdesign.org This lactam-lactim tautomerism is a critical determinant of its molecular recognition properties, as the two forms have distinct structural and electronic features.

2-Pyridone (Lactam form): This form contains a non-aromatic ring with an amide group. It features a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). Its dipole moment is significantly higher than the lactim form. nih.gov

2-Hydroxypyridine (Lactim form): This tautomer possesses an aromatic pyridine (B92270) ring with a hydroxyl group. It acts as both a hydrogen bond donor (-OH) and acceptor (ring nitrogen). It is generally less polar than the lactam form. nih.gov

The equilibrium between these two forms is sensitive to the environment. Polar, protic solvents like water tend to favor the more polar 2-pyridone tautomer, which can engage in strong hydrogen bonding. nih.govnih.gov In contrast, the 2-hydroxypyridine form may be more stable in the gas phase or non-polar solvents. nih.gov This solvent-dependent equilibrium means that the dominant species interacting with a biological target may depend on the specific nature of the binding site (e.g., hydrophobic pocket vs. solvent-exposed polar surface). The ability to exist as different tautomers allows the molecule to adapt to different receptor environments, which can be a key factor in its binding affinity and selectivity. nih.govdrugdesign.org

| Tautomer | Key Features | Preferred Environment | Implications for Molecular Recognition |

| 2-Pyridone (Lactam) | Amide group (N-H donor, C=O acceptor), higher polarity. nih.gov | Polar solvents (e.g., water). nih.govnih.gov | Strong hydrogen bonding interactions via the amide moiety. |

| 2-Hydroxypyridine (Lactim) | Aromatic ring, hydroxyl group (-OH donor), ring N acceptor, lower polarity. nih.gov | Non-polar solvents, vapor phase. nih.gov | Aromatic (pi-pi) stacking, different H-bond vector. |

Stereochemical and Conformational Aspects of the Azocane (B75157) Moiety in SAR Contexts

Influence of Eight-Membered Ring Size and Flexibility on Molecular Interactions

Medium-sized rings, such as the eight-membered azocane, are characterized by a high degree of conformational flexibility. researchgate.netrsc.org Unlike smaller, more rigid five- and six-membered rings, azocane can adopt a multitude of low-energy conformations. This flexibility is a double-edged sword in drug design.

On one hand, conformational flexibility allows the molecule to adapt its shape to fit a binding site—an "induced fit" model. On the other hand, a large number of accessible conformations in the unbound state leads to a significant loss of conformational entropy upon binding to a receptor. This entropic penalty can decrease binding affinity. nih.gov Therefore, for a molecule like 3-(azocane-1-carbonyl)-1H-pyridin-2-one, the energetic cost of "freezing" the azocane ring into a single, bioactive conformation upon receptor binding is a critical factor for its potency. Computational modeling suggests that for macrocyclic compounds, a rigid structure with few adoptable conformations is often favorable for high-potency binding. nih.gov

Stereochemical Implications for Receptor Recognition

Stereochemistry is a cornerstone of pharmacology, as biological targets like receptors are chiral and will interact differently with various stereoisomers of a drug. acs.org While the parent azocane molecule is achiral, its high flexibility means it exists as a dynamic mixture of conformers. Upon interaction with a chiral receptor, the receptor will preferentially bind to the specific conformer (or a small subset of conformers) that provides the most favorable complementary interactions. This process is known as conformational selection. nih.gov

The binding of the flexible azocane ring to a receptor can be considered a stereochemical event. The receptor selects for a specific three-dimensional arrangement of the atoms in the eight-membered ring. Any substitution on the azocane ring would create chiral centers, leading to diastereomers and enantiomers that would likely have distinct biological activities due to their different abilities to adopt the required bioactive conformation. researchgate.netnih.gov

Role of the Carbonyl Linker in Mediating Molecular Interactions

The carbonyl group, as part of the amide linker between the pyridinone and azocane rings, is not merely a spacer but a critical functional group that actively mediates molecular interactions. drugdesign.orgnumberanalytics.com

The amide linker has several key roles:

Hydrogen Bonding: The amide group is an excellent hydrogen-bonding unit. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H of the pyridinone ring is a hydrogen bond donor. numberanalytics.comnih.gov These interactions are fundamental to protein-ligand recognition and binding affinity. nih.gov

Structural Rigidity and Orientation: Due to resonance, the amide bond has partial double-bond character, making it planar and restricting free rotation. nih.gov This planarity imposes a significant conformational constraint, influencing the relative spatial orientation of the pyridinone and azocane rings. The orientation of the amide bond has a strong influence on intermolecular interactions. rsc.org This structural control is crucial for presenting the two ring systems to a receptor in a precise and optimal geometry for binding.

In essence, the carbonyl linker acts as a molecular hinge, but a constrained one. It orients the two cyclic moieties relative to each other and provides key interaction points for anchoring the molecule within a receptor's binding site. The length and flexibility of this linker are known to be critical parameters that modulate antagonist potency in other systems. nih.gov

Computational Approaches to SAR Prediction and Optimization

In the quest to design and refine novel therapeutic agents, computational methods have become indispensable tools. They allow for the prediction and optimization of the structure-activity relationships (SAR) of compounds like this compound before their actual synthesis, saving significant time and resources. By modeling the complex interplay between a molecule's structure and its biological effect, researchers can prioritize the most promising candidates for further development. This section delves into two powerful computational strategies: Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based ligand design.

Principles of Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org The fundamental principle underpinning QSAR is that the biological activity of a chemical is directly related to its molecular structure and properties. fiveable.me By quantifying this relationship, QSAR models can predict the activity of novel, unsynthesized compounds. fiveable.mewikipedia.org

The development of a robust QSAR model is a systematic process involving several critical steps:

Data Set Selection : The foundation of any QSAR model is a high-quality dataset. rsc.org This involves selecting a congeneric series of molecules with well-defined, unambiguous biological endpoint data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). rsc.orgijsdr.org For a pyridinone-azocane system, this would entail gathering a set of derivatives with varying substituents on the pyridinone and azocane rings and their corresponding measured biological activities against a specific target. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Molecular Descriptor Calculation : The structural features of the molecules are converted into numerical values known as molecular descriptors. slideshare.net These descriptors quantify various physicochemical properties of the compounds. There are several classes of descriptors:

Topological descriptors : Based on the 2D representation of the molecule, describing aspects like size, shape, and branching.

Geometric descriptors : Derived from the 3D structure of the molecule.

Electronic descriptors : Pertaining to the electron distribution, such as dipole moment and orbital energies. nih.gov

Thermodynamic and Quantum-Chemical Descriptors : Properties like partition coefficient (logP) and molar refractivity can be computed to explain antimalarial activity in 4-pyridone derivatives. nih.gov

Variable Selection and Model Construction : From the vast number of calculated descriptors, a subset of the most relevant ones is selected to build the mathematical model. ijsdr.org This step is crucial to avoid overfitting and to create an interpretable model. Various statistical methods are employed to establish the relationship between the selected descriptors (the independent variables) and the biological activity (the dependent variable). Common methods include Multiple Linear Regression (MLR), which creates a linear equation, as well as more complex machine learning algorithms like partial least squares (PLS), support vector machines, and random forests. fiveable.meijsdr.org For instance, a QSAR study on 4-pyridone derivatives successfully used MLR to develop a model with four descriptors to predict antimalarial activity. nih.gov

Model Validation : This is a critical step to ensure the developed model is robust, stable, and has predictive capability. rsc.org Validation is performed through several techniques:

Internal Validation : Methods like cross-validation (e.g., leave-one-out or LOO) are used on the training set to check the model's internal consistency. nih.gov In a QSAR study of pyridone derivatives, Y-randomization testing was also used for optimization. scite.ai

External Validation : The model's predictive power is assessed using the external test set—compounds that were not used in the model's creation. ijsdr.org A high correlation between the predicted and observed activities for the test set indicates a reliable model. Statistical parameters such as the coefficient of determination (r²), cross-validated correlation coefficient (q²), and standard error of prediction (S.E.P) are used to evaluate the model's quality. nih.gov

Table 1: Key Steps and Components in QSAR Model Development

| Step | Description | Key Components & Considerations |

|---|---|---|

| 1. Data Curation | Selection of a set of molecules with known biological activities. | Unambiguous endpoint, training set vs. test set, structural diversity. |

| 2. Descriptor Generation | Calculation of numerical values representing molecular properties. | Topological, geometric, electronic, hydrophobic, quantum-chemical descriptors. |

| 3. Model Building | Using statistical methods to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning. |

| 4. Model Validation | Assessing the model's robustness and predictive ability. | Internal validation (cross-validation), external validation, statistical metrics (r², q²). |

Pharmacophore Modeling Concepts for Ligand Design

Pharmacophore modeling is another cornerstone of computer-aided drug design (CADD) that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a response. youtube.comresearchgate.net A pharmacophore is not a real molecule but an abstract concept that represents the key molecular interaction points. researchgate.netslideshare.net

The core components of a pharmacophore model are referred to as pharmacophoric features. nih.gov These typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (H) regions

Aromatic Rings (AR)

Positively Ionizable (PI) and Negatively Ionizable (NI) groups

The process of developing and utilizing a pharmacophore model for the pyridinone-azocane scaffold would involve several conceptual steps:

Pharmacophore Model Generation : There are two primary approaches to generating a pharmacophore model:

Ligand-Based Pharmacophore Modeling : This method is employed when the 3D structure of the biological target is unknown. creative-biolabs.com It involves analyzing a set of diverse and active ligands to identify the common chemical features that are essential for their activity. researchgate.netcreative-biolabs.com The process requires aligning the 3D structures of these known active molecules and extracting the shared pharmacophoric features. creative-biolabs.com

Structure-Based Pharmacophore Modeling : When the 3D structure of the target protein, preferably in a complex with a ligand, is available, a more accurate pharmacophore can be derived. nih.gov This model is built by identifying the key interaction points between the ligand and the amino acid residues in the binding site. nih.govyoutube.com This approach also allows for the definition of "exclusion volumes," which represent regions of space occupied by the receptor, helping to refine the model by indicating where atoms are not allowed. nih.gov

Model Validation : A generated pharmacophore hypothesis must be validated to ensure it can distinguish between active and inactive compounds. This is often done by screening a database containing known active and a large number of inactive (or decoy) compounds. A good model will have a high hit rate for actives while minimizing the selection of inactives. nih.gov

Application in Ligand Design : Once validated, the pharmacophore model serves as a powerful 3D query for designing or discovering new ligands. youtube.com

Virtual Screening : The pharmacophore model is used to search large chemical databases for existing molecules that fit the defined spatial and chemical feature constraints. youtube.comnih.gov This allows for the rapid identification of novel scaffolds or compounds with potentially similar biological activity. For example, simple substituted pyridines were identified as novel dopamine (B1211576) transporter (DAT) inhibitors through a pharmacophore-based 3D-database search. nih.gov

De Novo Design : The pharmacophore acts as a template for constructing novel molecules from scratch. Fragments with the desired chemical features are positioned in space according to the pharmacophore model and then linked together to create new chemical entities. researchgate.net

Lead Optimization : For the this compound scaffold, a pharmacophore model could guide modifications. For instance, if the model indicates a required hydrogen bond donor at a specific position, derivatives can be designed to include this feature, potentially enhancing binding affinity.

Table 2: Common Pharmacophoric Features in Ligand Design

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (e.g., sp² or sp³ oxygen/nitrogen) capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A functional group (e.g., -OH, -NH) with a hydrogen atom that can be donated in a hydrogen bond. |

| Hydrophobic Region | H/HY | A non-polar group (e.g., alkyl, aryl) that can form favorable hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons that can engage in π-π stacking or other aromatic interactions. |

| Positive Ionizable | PI | A group that is likely to be protonated and carry a positive charge at physiological pH (e.g., an amine). |

| Negative Ionizable | NI | A group that is likely to be deprotonated and carry a negative charge at physiological pH (e.g., a carboxylic acid). |

Q & A

Q. What strategies are effective for scaling up pyridin-2-one synthesis while maintaining yield and purity?

- Methodological Answer : Transition from batch to flow chemistry for carbene-catalyzed annulation () to improve reproducibility. Optimize solvent systems (e.g., switch from DMF to ethanol/water mixtures) for greener processing. Implement DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst ratio) and minimize byproducts .

Q. How can researchers evaluate the antimicrobial potential of this compound derivatives?

- Methodological Answer : Screen against Gram-positive/negative bacteria and fungi using MIC (Minimum Inhibitory Concentration) assays. Compare activity to known triazolopyridines ( ). Mechanistic studies (e.g., β-galactosidase inhibition or membrane permeability assays) can elucidate targets. Pair with cytotoxicity assays (e.g., hemolysis tests) to ensure selectivity .

Data Contradiction and Analysis

Q. How to resolve conflicting NMR data for pyridin-2-one derivatives synthesized via different routes?

- Methodological Answer : Contradictions may stem from tautomerism or impurities.

- Conduct VT-NMR (Variable Temperature NMR) to identify tautomeric equilibria (e.g., lactam-lactim shifts).

- Use HPLC-MS to detect trace impurities from side reactions (e.g., incomplete azocane coupling).

- Compare with literature data for analogous compounds () to validate assignments .

Methodological Resources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.